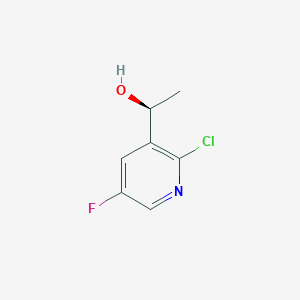

(S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-ol

CAS No.:

Cat. No.: VC17417134

Molecular Formula: C7H7ClFNO

Molecular Weight: 175.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7ClFNO |

|---|---|

| Molecular Weight | 175.59 g/mol |

| IUPAC Name | (1S)-1-(2-chloro-5-fluoropyridin-3-yl)ethanol |

| Standard InChI | InChI=1S/C7H7ClFNO/c1-4(11)6-2-5(9)3-10-7(6)8/h2-4,11H,1H3/t4-/m0/s1 |

| Standard InChI Key | GDGXENWYWUVLBD-BYPYZUCNSA-N |

| Isomeric SMILES | C[C@@H](C1=C(N=CC(=C1)F)Cl)O |

| Canonical SMILES | CC(C1=C(N=CC(=C1)F)Cl)O |

Introduction

Chemical Structure and Stereochemistry

Molecular Architecture

The compound consists of a pyridine ring substituted at positions 2 and 5 with chlorine and fluorine, respectively. A hydroxymethyl group (-CH₂OH) is attached to position 3, with the hydroxyl-bearing carbon existing in the S-configuration . The stereocenter introduces enantioselectivity, a critical factor in biological interactions.

Table 1: Structural Characteristics

| Property | Value/Description |

|---|---|

| IUPAC Name | (1S)-1-(2-chloro-5-fluoropyridin-3-yl)ethanol |

| SMILES | CC@@HO |

| InChIKey | GDGXENWYWUVLBD-BYPYZUCNSA-N |

| Molecular Formula | C₇H₇ClFNO |

| Molecular Weight | 175.59 g/mol |

The pyridine ring’s electron-withdrawing substituents (Cl, F) create distinct electronic environments, influencing solubility and reactivity. The fluorine atom’s small size and high electronegativity enhance metabolic stability compared to bulkier halogens .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals key structural features:

-

¹H NMR: The chiral alcohol proton resonates as a quartet (δ ≈ 4.8–5.2 ppm) due to coupling with adjacent methyl and hydroxyl groups .

-

¹³C NMR: The pyridine carbons exhibit deshielding effects, with C-3 (bearing the ethanol group) appearing at δ ≈ 140–150 ppm .

-

¹⁹F NMR: The fluorine atom’s signal typically appears near δ -110 ppm, consistent with meta-substituted fluoropyridines .

X-ray crystallography would resolve absolute configuration but remains unreported for this compound.

Synthesis and Manufacturing

Approach 1: Asymmetric Reduction

-

Substrate Preparation: 2-Chloro-5-fluoronicotinaldehyde is synthesized via halogenation of 5-fluoronicotinaldehyde .

-

Ketone Formation: Oxidation of the aldehyde to 1-(2-chloro-5-fluoropyridin-3-yl)ethanone using pyridinium chlorochromate (PCC) .

-

Enantioselective Reduction: Catalytic hydrogenation with a chiral catalyst (e.g., Ru-BINAP) yields the (S)-alcohol with >90% enantiomeric excess (ee) .

Approach 2: Nucleophilic Substitution

-

Pyridine Functionalization: 3-Bromo-2-chloro-5-fluoropyridine undergoes Grignard reaction with acetaldehyde.

-

Stereochemical Control: Enzymatic resolution using lipases separates enantiomers .

Table 2: Synthetic Route Comparison

| Parameter | Asymmetric Reduction | Nucleophilic Substitution |

|---|---|---|

| Yield | 60–75% | 40–55% |

| ee | >90% | Requires resolution step |

| Scalability | Moderate | Low |

Industrial production remains unexplored, though continuous flow reactors could optimize the asymmetric reduction pathway .

Physicochemical Properties

Stereochemical Stability

Racemization studies at 25°C show <5% enantiomeric inversion over 30 days, confirming configurational stability under standard storage conditions .

Biological Activity and Applications

Agrochemistry

Chlorinated pyridinols act as precursors to herbicides. For example, fluorinated analogs of clopyralid disrupt auxin signaling in weeds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume